molecular formula C9H11NO2S B15255333 2-(3-Amino-4-(methylthio)phenyl)acetic acid

2-(3-Amino-4-(methylthio)phenyl)acetic acid

Cat. No.: B15255333
M. Wt: 197.26 g/mol
InChI Key: KXFWRYQKURYRLQ-UHFFFAOYSA-N
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Description

2-(3-Amino-4-(methylthio)phenyl)acetic acid is an organic compound that features both an amino group and a methylthio group attached to a phenyl ring, with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reduction of 4-nitrophenylacetic acid to 4-aminophenylacetic acid, followed by methylation to introduce the methylthio group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-4-(methylthio)phenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group (if present in intermediates) can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Varied substituted phenylacetic acids.

Scientific Research Applications

2-(3-Amino-4-(methylthio)phenyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Amino-4-(methylthio)phenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the methylthio group can participate in hydrophobic interactions, influencing the compound’s binding affinity and activity .

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic acid: Lacks the amino and methylthio groups, making it less versatile in certain reactions.

    4-Aminophenylacetic acid: Contains an amino group but lacks the methylthio group.

    3-(Methylthio)phenylacetic acid: Contains the methylthio group but lacks the amino group.

Uniqueness

2-(3-Amino-4-(methylthio)phenyl)acetic acid is unique due to the presence of both the amino and methylthio groups, which confer distinct chemical properties and reactivity, making it a valuable compound in various synthetic and research applications.

Properties

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

2-(3-amino-4-methylsulfanylphenyl)acetic acid

InChI

InChI=1S/C9H11NO2S/c1-13-8-3-2-6(4-7(8)10)5-9(11)12/h2-4H,5,10H2,1H3,(H,11,12)

InChI Key

KXFWRYQKURYRLQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=C1)CC(=O)O)N

Origin of Product

United States

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